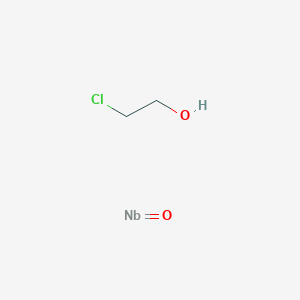
2-Chloroethan-1-ol--oxoniobium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethan-1-ol–oxoniobium (1/1) is a chemical compound that combines 2-chloroethan-1-ol, an organic molecule, with oxoniobium, a metal complex
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethan-1-ol–oxoniobium (1/1) typically involves the reaction of 2-chloroethan-1-ol with a niobium-containing precursor. One common method is to react 2-chloroethan-1-ol with niobium pentachloride (NbCl5) in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to control the reaction rate and prevent decomposition.
Industrial Production Methods
Industrial production of 2-chloroethan-1-ol–oxoniobium (1/1) may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethan-1-ol–oxoniobium (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides of niobium.
Reduction: Reduction reactions can convert the niobium center to lower oxidation states.
Substitution: The chloro group in 2-chloroethan-1-ol can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Niobium oxides and chlorinated by-products.
Reduction: Reduced niobium complexes and alcohol derivatives.
Substitution: Substituted ethanols and niobium complexes with different ligands.
Scientific Research Applications
2-Chloroethan-1-ol–oxoniobium (1/1) has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other niobium-containing compounds and catalysts.
Biology: Investigated for potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in materials science for developing advanced materials with unique properties, such as high strength and corrosion resistance.
Mechanism of Action
The mechanism of action of 2-chloroethan-1-ol–oxoniobium (1/1) involves its interaction with molecular targets through its niobium center and chloroethanol moiety. The niobium center can coordinate with various ligands, influencing the compound’s reactivity and stability. The chloroethanol moiety can participate in hydrogen bonding and other interactions, affecting the compound’s solubility and biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloroethanol: A simpler compound without the niobium complex, used in organic synthesis and as a solvent.
Niobium Pentachloride: A niobium-containing compound used as a reagent in chemical synthesis.
2-Bromoethanol: Similar to 2-chloroethanol but with a bromine atom, used in organic synthesis.
Uniqueness
2-Chloroethan-1-ol–oxoniobium (1/1) is unique due to the combination of an organic molecule with a niobium complex. This combination imparts distinct chemical properties, such as enhanced reactivity and potential applications in various fields. The presence of both organic and inorganic components allows for versatile interactions and applications that are not possible with simpler compounds.
Properties
CAS No. |
95399-24-9 |
|---|---|
Molecular Formula |
C2H5ClNbO2 |
Molecular Weight |
189.42 g/mol |
IUPAC Name |
2-chloroethanol;oxoniobium |
InChI |
InChI=1S/C2H5ClO.Nb.O/c3-1-2-4;;/h4H,1-2H2;; |
InChI Key |
QDDIOQVEMAJZEZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)O.O=[Nb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Bis(4-nitrophenyl)amino]benzaldehyde](/img/structure/B14343168.png)

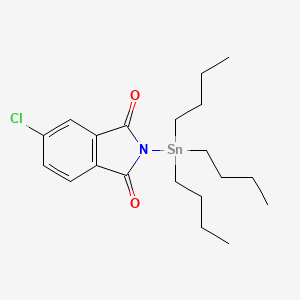

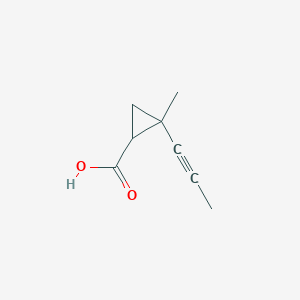
![1-[Ethyl([1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol](/img/structure/B14343191.png)
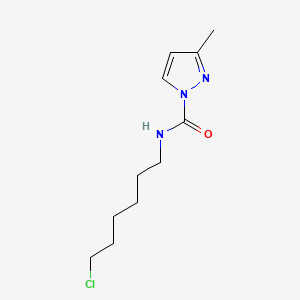
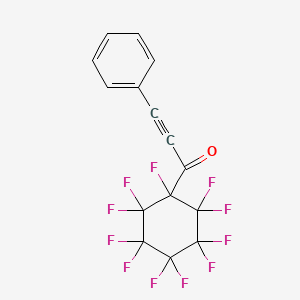
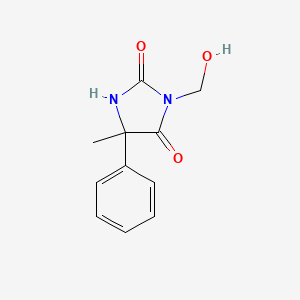
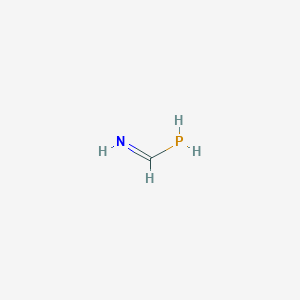
phosphanium](/img/structure/B14343243.png)

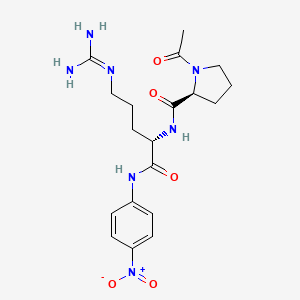
![2-[2-(4-Phenoxyphenoxy)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14343268.png)
